![molecular formula C23H42GdN5O13 B14111034 gadolinium(3+);hydron;(2R,3R)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B14111034.png)
gadolinium(3+);hydron;(2R,3R)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It consists of the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) as a chelating agent, and gadolinium (Gd3+), and is used in the form of the meglumine salt . This compound is known for its strong paramagnetic properties, which enhance the quality of MRI images by altering the magnetic properties of nearby water molecules .
Preparation Methods
The preparation of gadolinium DOTA meglumine involves several steps:
Synthesis of DOTA: The organic acid DOTA is synthesized through a series of chemical reactions involving cyclen (1,4,7,10-tetraazacyclododecane) and bromoacetic acid.
Complexation with Gadolinium: DOTA is then reacted with gadolinium oxide (Gd2O3) in the presence of a solvent to form the gadolinium-DOTA complex.
Formation of Meglumine Salt: The final step involves reacting the gadolinium-DOTA complex with meglumine to form gadolinium DOTA meglumine.
Industrial production methods typically involve heating water for injection to about 80°C, adding DOTA, and stirring well. The reaction mixture is then combined with gadolinium oxide and meglumine, and the product is purified to achieve high purity and yield .
Chemical Reactions Analysis
Gadolinium DOTA meglumine undergoes various chemical reactions, including:
Chelation: The primary reaction is the chelation of gadolinium ions by DOTA, forming a stable complex.
Substitution Reactions: The compound can undergo substitution reactions where ligands in the complex are replaced by other molecules.
Common reagents used in these reactions include bromoacetic acid, cyclen, and gadolinium oxide . The major product formed is the gadolinium-DOTA complex, which is then converted to the meglumine salt .
Scientific Research Applications
Gadolinium DOTA meglumine has a wide range of scientific research applications:
Medical Imaging: It is extensively used as a contrast agent in MRI to enhance the visibility of internal structures, particularly in the brain, spine, and blood vessels
Biological Research: The compound is used in cellular NMR spectroscopy to distinguish between intracellular and extracellular spaces.
Mechanism of Action
The mechanism of action of gadolinium DOTA meglumine involves its paramagnetic properties. When placed in a magnetic field, the gadolinium ion develops a magnetic moment, which enhances the signal intensity of tissues during MRI imaging . This effect is primarily due to the reduction in T1 relaxation time (and to some extent T2 and T2* relaxation times) of nearby water molecules . The compound targets areas with disrupted blood-brain barriers or abnormal vascularity, making it useful for detecting lesions and other abnormalities .
Comparison with Similar Compounds
Gadolinium DOTA meglumine is unique due to its high thermodynamic, apparent, and kinetic stability, attributed to its macrocyclic structure . Similar compounds include:
Gadopentetate Dimeglumine: Another gadolinium-based contrast agent used in MRI, but with a linear structure, making it less stable compared to gadolinium DOTA meglumine.
Gadobutrol: A macrocyclic gadolinium-based contrast agent with similar stability and safety profiles.
Gadoteridol: Another macrocyclic gadolinium-based contrast agent with comparable properties.
Gadolinium DOTA meglumine stands out due to its favorable safety profile and reduced tendency for gadolinium dechelation .
Properties
Molecular Formula |
C23H42GdN5O13 |
|---|---|
Molecular Weight |
753.9 g/mol |
IUPAC Name |
gadolinium(3+);hydron;(2R,3R)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C16H28N4O8.C7H17NO5.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);4-13H,2-3H2,1H3;/q;;+3/p-3/t;4?,5-,6?,7-;/m.1./s1 |
InChI Key |
RYHQMKVRYNEBNJ-XAHAQKTASA-K |
Isomeric SMILES |
[H+].CNCC(C([C@@H]([C@@H](CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Canonical SMILES |
[H+].CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


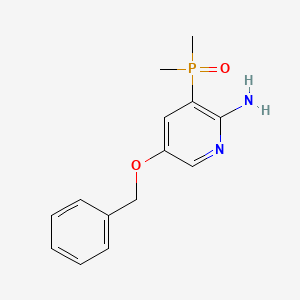

![2,2'-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride](/img/structure/B14110968.png)
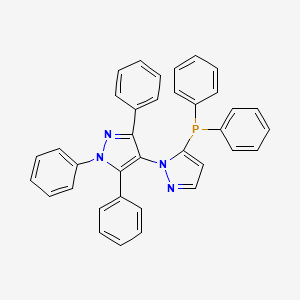
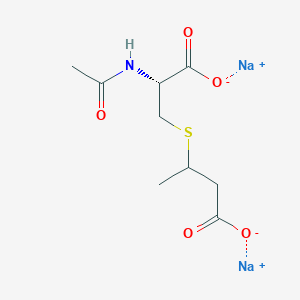
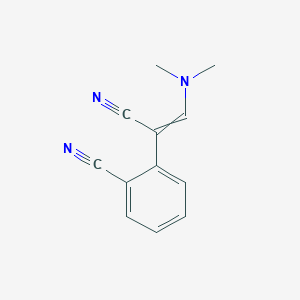
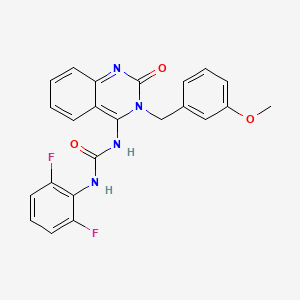
![(2S)-2-{[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-2-{[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]carbamoyl}ethyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methyl-N-[(2S)-3-methyl-2-(methylamino)butanoyl]butanamide](/img/structure/B14110994.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110999.png)
![1-(4-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111005.png)
![BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, (R)](/img/structure/B14111012.png)
![(2Z)-[2-(4-methylphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14111018.png)
![Methyl 10,15,16-trihydroxy-3-(4-hydroxy-3,4-dimethylpent-2-enoyl)oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B14111037.png)
![6-Ethyl-2-[(2-hydroxy-5-methylphenyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B14111042.png)
